![molecular formula C19H20N2NaO2 B1677662 Fenilbutazona sódica CAS No. 129-18-0](/img/structure/B1677662.png)
Fenilbutazona sódica
Descripción general
Descripción
Phenylbutazone sodium is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and antipyretic properties. It was initially introduced in the early 1950s for the treatment of rheumatoid arthritis and other inflammatory musculoskeletal disorders . Although it is no longer approved for human use in many countries due to severe adverse effects, it remains widely used in veterinary medicine, particularly for horses .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Phenylbutazone sodium functions as an anti-inflammatory, analgesic, and antipyretic agent. It operates by inhibiting the cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. The compound's mechanism of action leads to reduced production of prostaglandins and prostacyclin, resulting in decreased inflammation and pain relief .
Veterinary Medicine
- Pain Management : Phenylbutazone sodium is widely used for managing pain associated with musculoskeletal disorders in horses, including laminitis and osteoarthritis .
- Anti-inflammatory Treatment : It is effective in treating inflammatory conditions such as rheumatoid arthritis and ankylosing spondylitis in horses .
- Surgical Procedures : The compound is often administered pre- and post-surgery to mitigate pain and inflammation .
Human Medicine
Historically, phenylbutazone was utilized for treating conditions like rheumatoid arthritis and gout in humans. However, its use has been largely discontinued due to serious side effects, including gastrointestinal toxicity and blood dyscrasias. In some regions like the UK, it is still prescribed for specific cases of ankylosing spondylitis when other treatments are unsuitable .
Clinical Studies
Several studies have evaluated the effects of phenylbutazone sodium on various clinical parameters:
- Study on Horses : A randomized crossover study assessed the impact of phenylbutazone on glucose metabolism in horses with insulin dysregulation. Results indicated that phenylbutazone administration altered glucose and insulin responses during an oral glucose test, highlighting its potential effects on metabolic pathways .
- Toxicity Case Study : Reports of phenylbutazone toxicity have emerged, particularly concerning its adverse effects when misused or overdosed in veterinary settings. Symptoms included renal failure and gastrointestinal bleeding, necessitating careful monitoring during treatment .
Side Effects and Safety Concerns
Despite its efficacy, phenylbutazone sodium is associated with several side effects:
- Gastrointestinal Issues : Commonly reported adverse effects include gastric ulcers and gastrointestinal bleeding.
- Hematological Effects : Long-term use can lead to blood disorders such as agranulocytosis and aplastic anemia .
- Renal Toxicity : There are documented cases of renal impairment associated with high doses or prolonged use .
Data Tables
Application Area | Specific Use Cases | Observations |
---|---|---|
Veterinary Medicine | Pain management in horses | Effective for laminitis and osteoarthritis |
Human Medicine | Treatment for rheumatoid arthritis | Discontinued due to severe side effects |
Clinical Studies | Impact on glucose metabolism | Alters insulin responses |
Side Effects | Gastrointestinal issues | Risk of ulcers and bleeding |
Mecanismo De Acción
Target of Action
Phenylbutazone sodium primarily targets prostaglandin H synthase and prostacyclin synthase . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation .
Mode of Action
Phenylbutazone sodium interacts with its targets by binding to and inactivating prostaglandin H synthase and prostacyclin synthase through peroxide (H2O2) mediated deactivation . This interaction results in a reduced production of prost
Análisis Bioquímico
Biochemical Properties
Phenylbutazone Sodium is known for its anti-inflammatory, antipyretic, and analgesic activities . It interacts with enzymes such as prostaglandin H synthase and prostacyclin synthase . Through peroxide (H2O2) mediated deactivation, Phenylbutazone Sodium binds to and inactivates these enzymes, leading to reduced production of prostaglandin and prostacyclin . This reduction in prostaglandin and prostacyclin production results in decreased inflammation of the surrounding tissues .
Cellular Effects
Phenylbutazone Sodium influences cell function by reducing the production of prostaglandin H and prostacyclin . Prostaglandins act on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain . By reducing the production of these compounds, Phenylbutazone Sodium can alleviate pain and reduce inflammation .
Molecular Mechanism
The molecular mechanism of action of Phenylbutazone Sodium involves its ability to bind to and inactivate prostaglandin H synthase and prostacyclin synthase . This binding and inactivation are mediated by peroxide (H2O2), leading to a reduction in the production of prostaglandin and prostacyclin . This reduction in turn leads to reduced inflammation of the surrounding tissues .
Temporal Effects in Laboratory Settings
It is known that Phenylbutazone Sodium has a narrow margin of safety and can cause severe adverse effects such as gastrointestinal ulceration and renal toxicity .
Dosage Effects in Animal Models
In animal models, the effects of Phenylbutazone Sodium can vary with different dosages . For instance, it is used for pain relief from infections and musculoskeletal disorders in horses . Excessive or prolonged usage can lead to adverse effects such as gastroduodenal ulceration, right dorsal colitis, and renal papillary necrosis .
Metabolic Pathways
The metabolic pathways of Phenylbutazone Sodium involve its interaction with enzymes such as prostaglandin H synthase and prostacyclin synthase . By binding to and inactivating these enzymes, Phenylbutazone Sodium can influence metabolic flux and metabolite levels .
Transport and Distribution
Phenylbutazone Sodium is known to bind to plasma proteins, principally albumin, in the horse and in all species investigated . Consequently, its distribution from plasma to interstitial and transcellular fluids is limited .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylbutazone sodium can be synthesized through a multi-step process involving the condensation of hydrazine with ethyl acetoacetate to form pyrazolone, followed by alkylation with butyl bromide and subsequent reaction with phenylhydrazine . The final product is then converted to its sodium salt form by neutralization with sodium hydroxide.
Industrial Production Methods: In industrial settings, the synthesis of phenylbutazone sodium involves large-scale batch reactions under controlled conditions. The process typically includes the use of solvents such as acetonitrile and dimethyl sulfoxide, with careful monitoring of temperature and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Phenylbutazone sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert phenylbutazone sodium to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and various substituted pyrazolidine compounds .
Comparación Con Compuestos Similares
Oxyphenbutazone: A metabolite of phenylbutazone with similar anti-inflammatory properties.
Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.
Naproxen: An NSAID with a longer duration of action compared to phenylbutazone.
Uniqueness: Phenylbutazone sodium is unique in its strong anti-inflammatory effects and its specific use in veterinary medicine, particularly for equine conditions. Its severe adverse effects in humans, such as gastrointestinal bleeding and bone marrow suppression, have limited its use in human medicine .
Actividad Biológica
Phenylbutazone sodium is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is commonly administered in veterinary medicine, particularly for horses, to manage pain associated with musculoskeletal disorders and inflammatory conditions. This article explores the biological activity of phenylbutazone sodium, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant case studies and research findings.
Phenylbutazone sodium exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, phenylbutazone reduces the synthesis of pro-inflammatory prostaglandins such as PGE2 and thromboxane A2 (TXA2), which are crucial mediators of inflammation and pain .
- Inhibition of Prostaglandin Synthesis : The drug binds to prostaglandin H synthase and prostacyclin synthase, leading to a decrease in prostaglandin production. This action results in reduced inflammation, swelling, and pain sensation at the site of injury or inflammation .
- Impact on Platelet Function : Phenylbutazone's inhibition of TXA2 synthesis affects platelet aggregation, which can have implications for vascular health .
Pharmacokinetics
Phenylbutazone is characterized by its lipophilic nature and high protein binding (over 98% to plasma proteins). Its pharmacokinetic profile varies significantly across species:
Species | Clearance (mL/h/kg) | Elimination Half-Life (h) |
---|---|---|
Horse | 0.5 - 1.0 | 3 - 10 |
Human | ~2 | 60 - 90 |
Calf (neonatal) | 0.708 | 207 |
The plasma half-life can increase with higher doses due to saturation of metabolic pathways . After intravenous administration, peak plasma concentrations are typically reached within 3 hours in humans, while in horses, the time to peak can extend up to 18 hours depending on various factors including diet .
Case Study: Effects on Horses
A study examined the effects of phenylbutazone on horses over a three-week period. The researchers noted several clinical changes including hypoalbuminemia and neutropenia among treated horses. Histological assessments indicated significant tissue inflammation reduction, evidenced by decreased granulocyte counts in mucosal biopsy specimens .
- Dosage : Horses were administered phenylbutazone at a dose of 8.8 mg/kg.
- Results : Improvements in clinical signs such as reduced abdominal discomfort and changes in fecal character were observed.
Study on Bone Formation
Another investigation assessed the impact of continuous oral administration of phenylbutazone on bone biomarkers in horses. The study found that while serum biomarkers for bone turnover did not show significant variation between treated and control groups, synovial fluid analysis revealed elevated osteocalcin levels during treatment . This suggests a potential stimulatory effect on bone formation at the joint level, although further research is necessary to delineate these effects clearly.
Impact on Endocrine Responses
A randomized crossover study evaluated the effect of phenylbutazone on glucose metabolism in horses. The findings indicated that phenylbutazone administration decreased glucose and insulin responses during an oral glucose test (OGT), suggesting alterations in the enteroinsular axis that could have implications for metabolic health in equines .
Propiedades
IUPAC Name |
sodium;4-butyl-1,2-diphenylpyrazolidin-4-ide-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13H,2-3,14H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUHDLOIRJOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[C-]1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926268 | |
Record name | Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-18-0 | |
Record name | Phenylbutazone sodium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylbutazone sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLBUTAZONE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189M850I32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.